5-(4-Iodobutyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Iodobutyl)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by the presence of an iodobutyl group attached to the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Iodobutyl)oxolan-2-one can be achieved through several methods. One common approach involves the reaction of 4-pentenoic acid with iodine in the presence of acetonitrile. This reaction proceeds through the formation of a cyclic iodonium intermediate, which is then opened by the carboxylate group to form the desired lactone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-Iodobutyl)oxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the iodo group can lead to the formation of butyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of butyl derivatives.
Scientific Research Applications
5-(4-Iodobutyl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Iodobutyl)oxolan-2-one involves its interaction with molecular targets through its iodo and oxolane groups. The iodo group can participate in halogen bonding, while the oxolane ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Gamma-Butyrolactone (GBL): A structurally similar compound with a lactone ring but without the iodobutyl group.
2-Oxolanone: Another similar compound with a lactone ring but different substituents.
Uniqueness
5-(4-Iodobutyl)oxolan-2-one is unique due to the presence of the iodobutyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
91712-77-5 |
---|---|
Molecular Formula |
C8H13IO2 |
Molecular Weight |
268.09 g/mol |
IUPAC Name |
5-(4-iodobutyl)oxolan-2-one |
InChI |
InChI=1S/C8H13IO2/c9-6-2-1-3-7-4-5-8(10)11-7/h7H,1-6H2 |
InChI Key |
DVFMOISVCMFXNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC1CCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.